molecular formula C10H18N2O3 B15179240 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt CAS No. 127667-47-4

4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt

Cat. No.: B15179240
CAS No.: 127667-47-4
M. Wt: 214.26 g/mol
InChI Key: KSECOPCSNTUUJI-UHFFFAOYSA-N
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Description

4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt is a quaternary ammonium compound with a bicyclic structure. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate alkylating agents. One common method involves the reaction of DABCO with 2-bromo-1-propanol in the presence of a base to form the corresponding quaternary ammonium salt. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt has been studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt involves its interaction with molecular targets through its quaternary ammonium center. This interaction can lead to the disruption of microbial cell membranes, making it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with various substrates makes it useful in catalysis and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(2-(carboxyoxy)propyl)-, inner salt is unique due to its specific structure and the presence of a carboxyoxypropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with substrates or biological targets .

Properties

CAS No.

127667-47-4

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

1-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)propan-2-yl carbonate

InChI

InChI=1S/C10H18N2O3/c1-9(15-10(13)14)8-12-5-2-11(3-6-12)4-7-12/h9H,2-8H2,1H3

InChI Key

KSECOPCSNTUUJI-UHFFFAOYSA-N

Canonical SMILES

CC(C[N+]12CCN(CC1)CC2)OC(=O)[O-]

Origin of Product

United States

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